

Technical Profile: 2-(4-Chloro-3-methylphenoxy)propanohydrazide[1][2]

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Compound of Interest

Compound Name: 2-(4-Chloro-3-methylphenoxy)propanohydrazide

CAS No.: 125096-54-0

Cat. No.: B456907

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CAS Registry Number: 125096-54-0 Chemical Formula: C

H

Cl

O

Molecular Weight: 228.68 g/mol IUPAC Name: 2-(4-chloro-3-methylphenoxy)propanehydrazide

Executive Summary & Application Scope

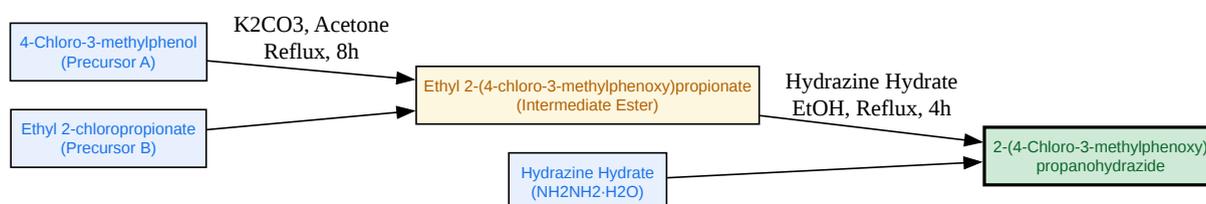
2-(4-Chloro-3-methylphenoxy)propanohydrazide is a lipophilic hydrazide derivative structurally related to the phenoxypropionic acid herbicides (e.g., Mecoprop). Unlike its acid precursors, the hydrazide moiety introduces a reactive nucleophile, making this compound a critical "scaffold block" for synthesizing:

- Schiff Base Ligands: For coordination chemistry and catalysis.
- 1,2,4-Triazoles & Oxadiazoles: Through cyclization, yielding potent antifungal and anti-inflammatory agents.
- Auxin Mimics: Investigational herbicides targeting broadleaf weeds with altered volatility profiles.

Synthesis & Reaction Pathway

The synthesis follows a nucleophilic substitution followed by hydrazinolysis. This two-step protocol ensures high regioselectivity for the ether linkage.

Reaction Scheme (Graphviz)



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Figure 1: Synthetic pathway via Williamson ether synthesis and subsequent hydrazinolysis.[1]

Experimental Protocol

- Etherification: Dissolve 4-chloro-3-methylphenol (0.1 mol) in anhydrous acetone. Add anhydrous K

CO

(0.12 mol) and stir for 30 min. Dropwise add ethyl 2-chloropropionate (0.11 mol). Reflux for 6–8 hours. Filter inorganic salts and evaporate solvent to yield the ester intermediate.

- Hydrazinolysis: Dissolve the crude ester in absolute ethanol. Add hydrazine hydrate (99%, 0.2 mol) dropwise at 0°C. Allow to warm to room temperature, then reflux for 4 hours.
- Purification: Cool the mixture to precipitate the hydrazide. Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol to obtain white crystalline needles.

Spectral Characterization Data

The following data represents the analytical profile for the purified compound.

Infrared Spectroscopy (FT-IR)

The hydrazide functional group provides distinct diagnostic bands, differentiating it from the ester precursor.

Frequency (cm)	Assignment	Description
3300 – 3350	(NH)	Primary amine stretching (Doublet, characteristic of hydrazides).
3180 – 3220	(NH)	Secondary amide stretching.
2980 – 2930	(C-H)	Aliphatic C-H stretching (Methyl/Methine groups).
1660 – 1680	(C=O)	Amide I band (Carbonyl). Lower freq.[2] than ester (~1735) due to resonance.
1240 – 1250	(C-O-C)	Aryl alkyl ether asymmetric stretching.
600 – 800	(C-Cl)	C-Cl stretching vibration (often obscured but diagnostic).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

or CDCl₃

Frequency: 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
9.30	Broad Singlet	1H	-CONH-	Hydrazide proton (Exchangeable with D O).
7.25	Doublet (Hz)	1H	Ar-H (C5)	Ortho to Cl. Deshielded by Cl.
6.85	Doublet (Hz)	1H	Ar-H (C2)	Meta to Cl, Ortho to Methyl.
6.72	dd (Hz)	1H	Ar-H (C6)	Ortho to Ether oxygen.
4.65	Quartet (Hz)	1H	-O-CH-	Methine proton of the propionyl chain.
4.32	Broad Singlet	2H	-NH	Terminal amine (Exchangeable).
2.28	Singlet	3H	Ar-CH	Methyl group on the aromatic ring.
1.52	Doublet (Hz)	3H	-CH(CH ₃)-	Methyl group of the propionyl chain.

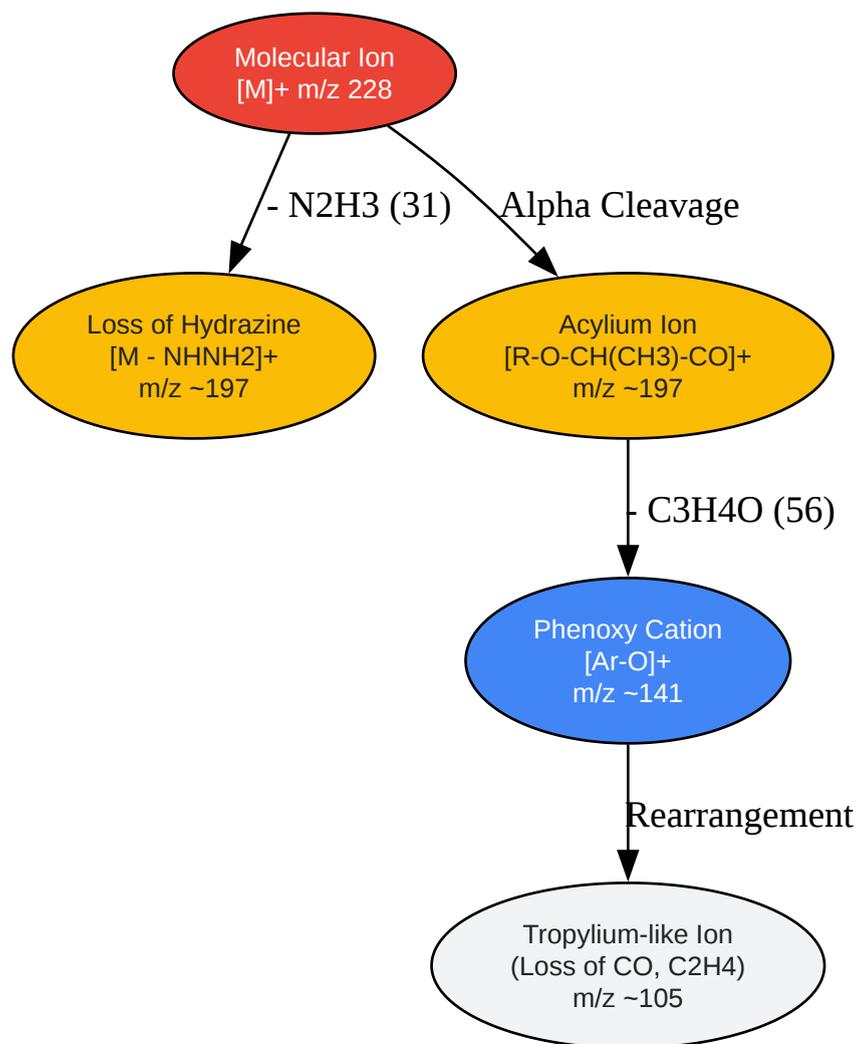
Note: The presence of the quartet at 4.65 ppm and doublet at 1.52 ppm confirms the "propano" (lactyl) structure versus the "aceto" (singlet) structure.

Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV) Molecular Ion: [M+H]

= 229.07

Fragmentation Pathway (Graphviz)



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Figure 2: Proposed mass spectrometric fragmentation pattern showing characteristic loss of the hydrazinyl moiety.

References

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